4,5,6,7-tetrahydro-1H-indazol-6-amine
Overview
Description
4,5,6,7-tetrahydro-1H-indazol-6-amine is a heterocyclic compound with the molecular formula C7H11N3. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Scientific Research Applications
4,5,6,7-tetrahydro-1H-indazol-6-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant materials.
Safety and Hazards
The safety information for 4,5,6,7-tetrahydro-1H-indazol-6-amine indicates that it is classified under GHS05 and GHS07 pictograms . The hazard statements include H302, H314, H315, H319, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Indazole derivatives, which include 4,5,6,7-tetrahydro-1h-indazol-6-amine, have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
For instance, some indazole derivatives have been found to possess anti-inflammatory activity, suggesting they may interact with inflammatory pathways .
Biochemical Pathways
These include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive activities, and more . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indazole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring system . Another approach involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound, which has a wide range of biological activities.
2H-indazole: Another derivative with different substitution patterns and biological properties.
1H-indazole-6-amine: A closely related compound with potential anticancer activity.
Uniqueness
4,5,6,7-tetrahydro-1H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro structure provides additional flexibility and reactivity compared to fully aromatic indazole derivatives .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-2-1-5-4-9-10-7(5)3-6/h4,6H,1-3,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDRLTJNPRPOFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74197-21-0 | |
Record name | 4,5,6,7-tetrahydro-1H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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